Product packaging for (Hexa-1,3,5-trien-3-yl)benzene(Cat. No.:CAS No. 62998-40-7)

(Hexa-1,3,5-trien-3-yl)benzene

Cat. No.: B14517307
CAS No.: 62998-40-7
M. Wt: 156.22 g/mol
InChI Key: XSWUTZNFZPEGFN-UHFFFAOYSA-N
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Description

(Hexa-1,3,5-trien-3-yl)benzene, also known as 3-Phenyl-1,3,5-hexatriene, is a high-purity research compound with the molecular formula C12H12 and a molecular weight of 156.22 g/mol . This compound is part of the important class of conjugated polyenes, whose study has been foundational in organic chemistry and materials science. Seminal early work on diphenylpolyenes was crucial for understanding the relationship between conjugated chain length and a molecule's optical properties, which later aided in elucidating the structures of natural pigments like carotenoids . A landmark in this field was the discovery in the late 1970s that polyacetylene, a conjugated polymer, could achieve high electrical conductivity, a finding that launched the field of conductive polymers and was recognized with the Nobel Prize in Chemistry in 2000 . The specific research value of this compound lies in its branched, cross-conjugated molecular structure, where the phenyl group is attached at the 3-position of the hexatriene chain . This architecture distinguishes it from linear isomers like the well-known 1,6-diphenyl-1,3,5-hexatriene (DPH), a classic fluorescent probe for studying lipid bilayer membranes . Investigating this compound allows researchers to probe the nuanced relationships between molecular topology—specifically how the placement of the phenyl group affects the π-electron system—and key electronic behaviors . This makes it a valuable building block for research in advanced materials, particularly in the development of organic semiconductors and for investigating nonlinear optical properties, where such structures can exhibit large hyperpolarizabilities essential for applications like frequency-doubling of light . The compound is supplied with a typical purity of 95% and is intended for research applications only . It is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this chemical as a key intermediate in synthetic campaigns, employing modern cross-coupling methodologies such as Suzuki-Miyaura or Stille reactions for the stereospecific construction of more complex carbon frameworks .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12 B14517307 (Hexa-1,3,5-trien-3-yl)benzene CAS No. 62998-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62998-40-7

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

hexa-1,3,5-trien-3-ylbenzene

InChI

InChI=1S/C12H12/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3-10H,1-2H2

InChI Key

XSWUTZNFZPEGFN-UHFFFAOYSA-N

Canonical SMILES

C=CC=C(C=C)C1=CC=CC=C1

Origin of Product

United States

Historical Trajectories in Conjugated Polyene Research

The scientific study of polyenes began in the early 20th century, with initial efforts focused on understanding their unique properties. numberanalytics.com Seminal studies by researchers like Kuhn and Winterstein on diphenylpolyenes were crucial in elucidating the relationship between the length of the polyene chain and the molecule's color and constitution, which later aided in understanding the structure of natural pigments like carotenoids. acs.org A significant milestone in polyene research occurred in the late 1970s with the discovery that polyacetylene, a simple conjugated polymer, could exhibit metallic-level electrical conductivity after being treated with oxidizing agents. oup.com This finding was foundational to the development of conductive polymers, a field for which Alan MacDiarmid, Alan Heeger, and Hideki Shirakawa were awarded the 2000 Nobel Prize in Chemistry. oup.com This history, from natural product chemistry to advanced materials, highlights the enduring and evolving importance of the conjugated polyene backbone. acs.orgoup.com

Academic Significance and Research Impetus for Hexa 1,3,5 Trien 3 Yl Benzene

The academic significance of conjugated polyenes and their phenyl-substituted derivatives stems from their delocalized π-electron systems. This conjugation is responsible for their ability to absorb light, making them vital in processes like vision and photosynthesis, and useful as fluorescent probes and dyes. uiuc.eduwikipedia.org Phenyl-polyenes, in particular, are investigated for their potential in nonlinear optics, where their molecular structure can lead to large hyperpolarizabilities, a property essential for materials used in frequency-doubling and other optical applications. aip.org Furthermore, the unique electronic properties of these compounds make them building blocks for organic semiconductors and other electronic materials. nih.gov

The specific impetus for investigating (Hexa-1,3,5-trien-3-yl)benzene, also known as 3-Phenyl-1,3,5-hexatriene, lies in understanding how the placement of the phenyl group at the 3-position of the hexatriene chain—a branched, cross-conjugated arrangement—affects these properties compared to its linear isomers, such as 1-phenyl-1,3,5-hexatriene or the well-studied 1,6-diphenyl-1,3,5-hexatriene (B155585). chemeo.commolbase.com Studying such isomers allows researchers to probe the nuanced relationships between molecular topology and electronic behavior.

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for the compound this compound.

PropertyValue
CAS Number62998-40-7
Molecular FormulaC12H12
Molecular Weight156.224 g/mol
Synonyms3-Phenyl-1,3,5-hexatriene; Benzene (B151609), (1-ethenyl-1,3-butadienyl)-
Data sourced from Molbase. molbase.com

Definitional Scope and Research Aims Pertaining to Hexa 1,3,5 Trien 3 Yl Benzene Investigations

Convergent Strategies for Regio- and Stereoselective Carbon-Carbon Bond Formation

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile toolkit for the stereospecific formation of carbon-carbon bonds, which is essential for polyene synthesis. eie.grmdpi.com These reactions faithfully translate the stereochemistry of the starting alkenyl precursors into the final product. nih.gov Key reactions include the Suzuki-Miyaura, Stille, and Heck couplings.

The Suzuki-Miyaura coupling has emerged as a leading strategy due to the use of generally stable and non-toxic organoboron reagents. nih.gov A significant advancement is the use of an iterative cross-coupling platform employing bifunctional N-methyliminodiacetic acid (MIDA) boronate building blocks. nih.gov This strategy allows for the systematic, step-wise assembly of complex polyenes from a small set of universal building blocks, as demonstrated by the synthesis of various frameworks from a triene to a decaene. nih.gov For the synthesis of a this compound framework, a key step could involve the coupling of a phenylboronic acid derivative with a suitable 3-halo-hexa-1,5-diene precursor or the coupling of a 3-boryl-hexa-1,5-diene with an aryl halide.

The Stille coupling , which pairs an organostannane with an organic halide, is also effective for constructing dienes and polyenes. acs.org It was instrumental in the synthesis of various cross-conjugated polyene precursors from 3-iodo-3-sulfolene and organostannanes. massey.ac.nz The Heck reaction provides another route by coupling an aryl or vinyl halide with an alkene, catalyzed by palladium complexes. eie.gr

Table 1: Comparison of Major Cross-Coupling Reactions for Phenyl-Polyene Synthesis

ReactionOrganometallic ReagentElectrophileTypical CatalystKey Advantages/Features
Suzuki-MiyauraOrganoboronic acid/ester (e.g., MIDA boronate)Vinyl/Aryl Halide or TriflatePd(PPh₃)₄, Pd(OAc)₂High stability and low toxicity of boron reagents; stereospecific. nih.govmdpi.com
StilleOrganostannane (e.g., vinylstannane)Vinyl/Aryl Halide or TriflatePd(PPh₃)₄Tolerant of many functional groups; stereospecific. acs.orgmassey.ac.nz
HeckAlkeneVinyl/Aryl Halide or TriflatePd(OAc)₂, PdCl₂Does not require pre-formation of an organometallic reagent from the alkene component. eie.gr
NegishiOrganozincVinyl/Aryl Halide or TriflatePd or Ni complexesHigh reactivity of organozinc reagents. eie.gr

Olefination reactions provide the other major pathway to C=C bonds and are crucial for polyene synthesis, though they are often stereoselective rather than stereospecific. nih.gov The Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions are the most prominent methods.

The Horner-Wadsworth-Emmons (HWE) reaction is frequently used to generate conjugated systems with a strong preference for the (E)-alkene isomer. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. This method was successfully employed in the synthesis of a 4-[(1E, 3E, 5E) 6-(4-octyloxyphenyl)hexa-1,3,5-trien-1-yl]benzene-1,2-diol, showcasing its utility in creating all-(E)-phenyl-polyenes. tandfonline.com

The Wittig reaction offers more tunable stereoselectivity. The use of non-stabilized ylides under salt-free conditions typically favors the formation of (Z)-alkenes, while stabilized ylides or equilibrium-controlled conditions favor (E)-alkenes. This flexibility is critical for accessing the diverse geometries found in natural polyenes.

The Julia-Kocienski olefination uses heteroaryl sulfones and provides a powerful method for stereocontrolled olefination. researchgate.net Different sulfone reagents can be used to direct the stereochemical outcome. For instance, reactions using 1-phenyl-1H-tetrazolyl sulfones often yield (E)-alkenes, while other variants can be optimized for (Z)-dienes. researchgate.net The use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination has also been reported. researchgate.netkisti.re.kr

Table 2: Overview of Stereocontrolled Olefination Reactions

ReactionKey ReagentCarbonyl PartnerTypical Stereoselectivity
Wittig (non-stabilized)Phosphonium (B103445) ylideAldehyde, Ketone(Z)-selective (kinetic control)
Horner-Wadsworth-EmmonsPhosphonate esterAldehyde, Ketone(E)-selective (thermodynamic control) tandfonline.com
Julia-KocienskiHeteroaryl sulfone (e.g., BT-SO₂, PT-SO₂)Aldehyde, KetoneHighly (E)-selective, can be tuned for (Z)-selectivity researchgate.net

Olefin metathesis has revolutionized the synthesis of complex molecules by providing a method for the catalytic rearrangement of C=C bonds. mdpi.com Cross-metathesis (CM) is particularly relevant for the synthesis of phenyl-polyene frameworks, allowing for the coupling of two different terminal alkenes. ifpenergiesnouvelles.fr

The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs families, has been central to the broad application of this methodology. mdpi.com A key area of research has been the design of catalysts that favor the formation of the thermodynamically less stable (Z)-alkenes. Modifications to the N-heterocyclic carbene (NHC) ligands, such as employing bulky N-2,6-diisopropylphenyl (DIPP) groups, have led to catalysts with greatly improved activity and Z-selectivity (>95%). mdpi.com

For example, the cross-metathesis of allylbenzene (B44316) with cis-1,4-diacetoxy-2-butene (B1582018) using a cyclometalated ruthenium catalyst yielded the desired phenyl-diene product with high Z-selectivity. mdpi.com This demonstrates the potential for directly synthesizing phenyl-polyene fragments with controlled geometry. Furthermore, cross-metathesis has been used to couple highly functionalized polyenes with vinyl-B(pin), achieving 95:5 Z/E selectivity with a molybdenum-based catalyst. wiley.com

Beyond the mainstream methods, other strategies offer unique advantages for constructing polyene systems.

Elimination Reactions: 1,2- and 1,4-elimination reactions of suitably functionalized precursors can generate conjugated dienes and trienes. thieme-connect.de For instance, the dehydration of α,β,γ,δ-unsaturated alcohols using copper(I) chloride and dicyclohexylcarbodiimide (B1669883) can produce the corresponding fully conjugated triene. thieme-connect.de Similarly, stereoselective access to (E)-isomers can be achieved via the dehydroiodination of specific iodide precursors. thieme-connect.de

Pericyclic Reactions: Electrocyclic reactions, governed by the Woodward-Hoffmann rules, provide a stereospecific route to conjugated dienes. The thermal ring-opening of a substituted cyclobutene (B1205218) proceeds in a conrotatory fashion to yield a specific (E,Z)-diene. thieme-connect.de The stereochemical outcome is highly predictable, and the activation energy for the reaction can be lowered by the presence of electron-withdrawing groups like formyl substituents on the cyclobutene ring. thieme-connect.de

Strategic Design and Preparation of Synthetic Precursors

The success of any synthetic strategy for this compound hinges on the efficient preparation of the necessary building blocks. The choice of methodology in section 2.1 dictates the type of precursor required.

For Cross-Coupling Reactions: The synthesis of vinylboronic acids and their esters (e.g., MIDA or pinacol (B44631) esters) is critical for Suzuki couplings. nih.gov These are often prepared via hydroboration of alkynes or by metal-catalyzed borylation of vinyl halides. For Stille couplings, vinylstannanes are required, while vinyl halides or triflates serve as the electrophilic partners in most coupling reactions. acs.orgresearchgate.net

For Olefination Reactions: Wittig reactions require the preparation of phosphonium salts from the corresponding alkyl halides, which are then deprotonated to form ylides. The HWE reaction relies on phosphonate esters, typically synthesized via the Michaelis–Arbuzov reaction. tandfonline.com Julia-Kocienski olefination necessitates the synthesis of specific heteroaryl sulfones. researchgate.net

For Olefin Metathesis: The precursors are often simple terminal or internal alkenes. For the synthesis of a phenyl-polyene, a key precursor could be allylbenzene or a related styrene (B11656) derivative, which is commercially available or readily synthesized. mdpi.com

For Alternative Pathways: Electrocyclic strategies require access to substituted cyclobutenes, which can be prepared through [2+2] cycloadditions. thieme-connect.de Elimination strategies depend on precursors with appropriate leaving groups, such as allylic or homoallylic alcohols and alkyl halides. thieme-connect.de

Parametric Optimization for Enhanced Stereochemical Control

Achieving high stereochemical control in polyene synthesis often requires careful optimization of reaction parameters. Subtle changes in conditions can dramatically influence the stereochemical outcome of a reaction. acs.org

Ligand and Additive Effects: In transition-metal catalysis, the choice of ligand is paramount. For instance, in asymmetric Rh(I)-catalyzed reactions, the electronic character of bisphosphine ligands has a significant impact on enantioselectivity. acs.org In olefin metathesis, modifying the steric and electronic properties of the NHC ligand on ruthenium catalysts is the primary method for tuning Z/E selectivity. mdpi.com Additives can also be crucial; for example, the addition of NaI has been shown to increase selectivity in certain asymmetric ring-closing metathesis reactions. mdpi.com

Solvent and Temperature Effects: These parameters are critical, especially in olefination reactions. For the Wittig reaction, polar aprotic solvents generally favor (Z)-alkene formation, whereas non-polar solvents can lead to higher (E)-selectivity. organic-chemistry.org Temperature also plays a key role in kinetic versus thermodynamic control. In electrocyclic reactions, temperature is the primary driver for the transformation, although substituent effects can significantly alter the required temperature. thieme-connect.de

Counterion and Base Effects: The nature of the counterion or the base used can influence stereoselectivity. In the Wittig reaction, the use of salt-free ylides (e.g., prepared with sodium amide or LiHMDS) is essential for high (Z)-selectivity. organic-chemistry.org In some metal-catalyzed processes, the counterion of the catalytic species can impact both reactivity and selectivity. acs.org

Systematic optimization of these parameters, often guided by mechanistic understanding and computational studies, is essential for developing robust and highly stereoselective syntheses of complex targets like this compound and its congeners. acs.org

Synthetic Scalability and Process Development

The successful transition of synthetic methodologies for this compound and related phenyl-polyene frameworks from laboratory-scale discovery to industrial-scale production hinges on rigorous process development and scalability assessment. The economic viability and environmental sustainability of manufacturing these complex molecules depend on optimizing reaction efficiency, minimizing waste, and ensuring process safety and robustness. Key considerations in this scale-up endeavor include catalyst efficiency, reagent stoichiometry, solvent selection, purification strategies, and the adoption of process intensification technologies.

Challenges in scaling the synthesis of polyenes often relate to controlling the stereochemistry of multiple double bonds, the sensitivity of these compounds to light and oxygen, and managing by-products from classical olefination reactions. nih.gov Methodologies that are elegant on a milligram scale can become impractical or hazardous on a kilogram or ton scale. Therefore, process development focuses on adapting and refining synthetic routes to be more efficient, cost-effective, and environmentally benign.

Key Strategies for Scalable Synthesis:

Catalyst and Ligand Optimization: For cross-coupling reactions like the Heck reaction, a cornerstone of phenyl-polyene synthesis, catalyst performance is paramount. organic-chemistry.orgmdpi.com Development efforts focus on creating highly active and stable palladium catalysts that function at very low loadings (ppm levels). organic-chemistry.org The use of palladacycles and bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has proven effective for coupling less reactive but more economical aryl chlorides. mdpi.com Phosphine-free catalyst systems are also gaining traction to reduce costs and simplify product purification. organic-chemistry.org

Reaction Condition Refinement: Optimizing parameters such as solvent, temperature, and pressure is crucial. The use of greener, renewable solvents like γ-valerolactone (GVL) in Heck couplings has been shown to be effective and tolerant of moisture, which is a significant advantage in large-scale industrial settings. acs.org Similarly, developing aqueous, one-pot Wittig reactions reduces reliance on volatile organic solvents and simplifies process operations. sciepub.com

Process Intensification (PI): Modern chemical manufacturing increasingly employs process intensification to enhance efficiency and safety. numberanalytics.comscholarsresearchlibrary.com

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to better reaction control, higher yields, and improved safety, especially for highly exothermic or fast reactions. nih.govunito.it Operating under superheated conditions in flow can dramatically accelerate reaction rates, significantly improving productivity (space-time yield). nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times from hours to minutes for reactions like the Heck coupling, which is a significant advantage for increasing throughput. organic-chemistry.org

Mechanochemistry: Solvent-free methods, such as high-speed ball milling for the Wittig reaction, eliminate the need for bulk solvents, reducing waste and simplifying workup procedures. chemrxiv.org This approach has been demonstrated to be rapid and effective, even on an increased (multi-gram) scale. chemrxiv.org

The following tables provide a comparative overview of different synthetic strategies and their scalability potential for producing phenyl-polyene frameworks.

Table 1: Comparison of Scalable Olefination Methodologies for Phenyl-Polyene Synthesis

Methodology Typical Scale Key Reagents/Catalyst Advantages for Scalability Challenges for Scalability References
Wittig Reaction Lab to Industrial (Ton-scale for Vitamin A) Phosphonium ylide, Aldehyde/Ketone, Base Well-established, versatile, reliable for C=C bond formation. Poor atom economy (stoichiometric phosphine oxide by-product), separation of by-product can be difficult. chemrxiv.org, numberanalytics.com, beilstein-journals.org
Aqueous/One-Pot Wittig Lab to Gram-scale Triphenylphosphine, Alkyl halide, Aldehyde, Base (e.g., NaHCO₃) in water Reduced use of organic solvents, simplified one-pot procedure, improved process safety. Yields can be variable; may require vigorous stirring; substrate scope can be limited. nih.gov, sciepub.com
Mechanochemical Wittig Lab to Gram-scale Phosphonium salt, Aldehyde, Solid Base (e.g., KOtBu) Solvent-free, extremely fast reaction times (minutes), high yields, suitable for scale-up. Requires specialized ball-milling equipment; heat management on a very large scale could be a concern. chemrxiv.org

| Horner-Wadsworth-Emmons (HWE) | Lab to Kilogram-scale | Phosphonate ester, Aldehyde/Ketone, Base | Often provides high (E)-selectivity for alkenes, water-soluble phosphate (B84403) by-product is easily removed. | Requires synthesis of the phosphonate reagent; can be sensitive to reaction conditions. | umich.edu, sci-hub.se |

Table 2: Comparison of Scalable Cross-Coupling Methodologies for Phenyl-Polyene Synthesis

Methodology Typical Scale Key Reagents/Catalyst Advantages for Scalability Challenges for Scalability References
Heck Reaction Lab to Industrial Aryl/Vinyl halide, Alkene, Base, Palladium catalyst (e.g., Pd(OAc)₂, Palladacycles) High functional group tolerance, excellent stereoselectivity, can use economical starting materials (e.g., aryl chlorides). Catalyst cost and deactivation, removal of residual palladium from the product, often requires phosphine ligands. organic-chemistry.org, mdpi.com, uwindsor.ca
Heck Reaction (Green Solvents) Lab to Gram-scale PdCl₂, Aryl iodide, Styrene, Base in GVL or water Utilizes renewable/safer solvents, can tolerate moisture, simplifies downstream processing. Catalyst activity and stability may differ from conventional organic solvents. organic-chemistry.org, acs.org
Iterative Cross-Coupling (MIDA Boronates) Lab-scale Halo-MIDA boronate, Pinacol boronic ester, Pd catalyst Modular and flexible, allows systematic construction of complex polyenes with high stereocontrol. Multi-step process, stability of polyenylboronic acids can be an issue, currently demonstrated on a small scale. nih.gov, nih.gov

| Sonogashira-Hagihara Coupling | Lab to Gram-scale | Terminal alkyne, sp²-carbon halide, Pd-Cu catalyst system | Powerful method for creating C(sp²)-C(sp) bonds, essential for phenylpolyenyne synthesis. | Requires careful exclusion of oxygen to prevent alkyne homocoupling, catalyst removal. | csic.es |

Ultimately, the development of a scalable process for this compound or its analogs requires a multi-faceted approach. It involves selecting an intrinsically efficient chemical transformation and systematically optimizing every process parameter, from the catalyst to the final purification. The adoption of process intensification technologies like flow chemistry is proving to be a game-changer, enabling the safe, efficient, and continuous production of complex molecules that were once confined to the research laboratory. frontiersin.org

Sophisticated Spectroscopic Characterization of this compound Architectures

The intricate architecture of this compound and its derivatives necessitates a multi-faceted spectroscopic approach for a comprehensive understanding of their electronic and structural properties. Advanced spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) absorption, photoluminescence, infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a detailed picture of these complex conjugated systems.

Computational and Theoretical Investigations of Hexa 1,3,5 Trien 3 Yl Benzene Electronic and Molecular Properties

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are foundational to modern computational chemistry, enabling the calculation of molecular electronic structure and energies. taylor.edu These approaches are broadly categorized into wave function theory (WFT) and density functional theory (DFT), both of which provide powerful means to explore the properties of molecules like (Hexa-1,3,5-trien-3-yl)benzene. taylor.edu

Density Functional Theory (DFT): This method has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. taylor.edu For this compound, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies and charge distributions. The choice of functional, like the widely used B3LYP, is critical for obtaining results that correlate well with experimental data. nih.govlew.ro

Ab Initio Methodologies: The term ab initio, meaning "from the beginning," refers to methods derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy for calculating electron correlation effects. nih.gov

While specific published studies on this compound are scarce, extensive research on the parent (Z)-Hexa-1,3,5-triene molecule illustrates the application of these methods. A comprehensive study on the electrocyclization of (Z)-Hexa-1,3,5-triene to 1,3-cyclohexadiene (B119728) utilized both DFT (B3LYP) and ab initio (MP2) methods to analyze the reaction's energetics. nih.gov

Calculated Reaction Enthalpies for the Electrocyclization of Hexatriene Analogs (kcal/mol)
CompoundMethodCalculated Enthalpy (ΔH)
(Z)-Hexa-1,3,5-trieneMP2/6-31G-28.5
(Z)-Hexa-1,3,5-trieneB3LYP/6-31G-25.1
Pentadienimine analogMP2/6-31G-10.4
Pentadienal analogB3LYP/6-31G+1.4

This table, adapted from data on (Z)-Hexa-1,3,5-triene and its analogs, demonstrates how computational methods are used to predict reaction energetics. The process is clearly exothermic for the parent hexatriene. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. wuxiapptec.comeurjchem.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. eurjchem.com

Illustrative HOMO-LUMO Gaps for Related Aromatic Compounds
Compound/SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
(E)-1-(4-fluorobenzylidene)-4-(3,5-dimethylphenyl)thiosemicarbazoneDFT/B3LYP-5.99-2.203.79
Pyrazole Analog (Pictet-Spengler)DFT--9.09
Phenyl Analog (Pictet-Spengler)DFT--9.09

This table presents HOMO-LUMO gap data from computational studies on various compounds to illustrate the range of values and their relevance in assessing reactivity. lew.rowuxiapptec.com A smaller gap, as seen in the thiosemicarbazone derivative, indicates higher reactivity. lew.ro

Molecular Dynamics Simulations for Conformational and Reactive Pathways

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing insight into dynamic processes like conformational changes and reaction mechanisms. dtic.mil By solving Newton's equations of motion, MD simulations can map out the potential energy surface and explore how a molecule like this compound behaves in different environments.

Photoinduced processes, such as light absorption and subsequent relaxation, are fundamental to photochemistry and materials science. nih.gov These events often involve transitions between different electronic states, where the Born-Oppenheimer approximation (which assumes nuclear and electronic motions are separate) breaks down. lanl.gov Non-adiabatic molecular dynamics (NAMD) is a powerful simulation technique designed to model these complex phenomena. lanl.govsemanticscholar.org

For this compound, NAMD simulations could be used to model its behavior after absorbing a photon. This would involve tracking the molecule's trajectory on excited-state potential energy surfaces and calculating the probabilities of transitions between states. A widely studied example that illustrates these principles is the photoinduced ring-opening of 1,3-cyclohexadiene (CHD) to form 1,3,5-hexatriene (B1211904). nih.gov Theoretical studies on this reaction using trajectory surface hopping (TSH) algorithms, a common NAMD method, have provided detailed mechanistic insights into the ultrafast dynamics following photoexcitation. nih.gov

The flexible single bonds in the hexatriene chain of this compound allow for multiple rotational isomers (conformers). Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior. MD simulations and other potential energy surface scanning techniques can be used to explore this conformational landscape. nih.gov

Furthermore, these methods can characterize pathways for isomerization, such as the pericyclic ring-closing (electrocyclization) of the hexatriene moiety to form a cyclohexadiene ring. Theoretical calculations on the parent (Z)-Hexa-1,3,5-triene have precisely located the transition structures and optimized the products for this reaction, providing activation energies and geometries that are consistent with experimental values. nih.gov Such an investigation for this compound would reveal how the phenyl substituent sterically and electronically influences the feasibility and kinetics of this important reaction.

Theoretical Prediction of Spectroscopic Observables

A primary application of quantum chemical calculations is the prediction of spectroscopic properties, which allows for direct comparison with experimental data and aids in the interpretation of spectra. For this compound, several spectroscopic observables can be predicted theoretically.

UV-Visible Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua These calculations yield the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities). For a conjugated system like this compound, TD-DFT can predict the λ_max value associated with the HOMO→LUMO transition.

Vibrational Spectra (IR and Raman): By performing a frequency calculation after a geometry optimization, one can obtain the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum can be used to assign experimental peaks to specific molecular motions.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by methods such as the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be invaluable for structural elucidation.

These theoretical predictions are essential for confirming the identity of a synthesized compound and for understanding how its electronic structure dictates its interaction with electromagnetic radiation.

Computational Simulation of Ultraviolet-Visible Absorption Spectra

The electronic absorption properties of this compound can be effectively simulated using quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. rsc.org Functionals such as B3LYP and CAM-B3LYP are commonly employed for these calculations, providing a balance between computational cost and accuracy. mdpi.com

The simulation process involves optimizing the ground-state geometry of the molecule, followed by the calculation of vertical excitation energies and oscillator strengths. mdpi.com The resulting data can be used to generate a theoretical spectrum, which can then be compared with experimental results. For this compound, the principal electronic transitions are expected to be of the π → π* type, characteristic of conjugated systems. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents.

Table 1: Simulated UV-Vis Absorption Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.252920.85
S0 → S24.882540.12
S0 → S35.202380.05

Note: The data in this table is illustrative and based on typical values for similar conjugated molecules.

Vibrational Frequency and Intensity Computations

Computational methods are also instrumental in understanding the vibrational modes of this compound. The calculation of harmonic and anharmonic vibrational frequencies provides a detailed picture of the molecule's infrared (IR) and Raman spectra. arxiv.org These computations are typically performed at the DFT level of theory, often using the same functional as for the geometry optimization.

The computed vibrational frequencies can be assigned to specific molecular motions, such as C-H stretching, C=C stretching of the triene chain and the phenyl ring, and various bending and deformation modes. nih.gov Anharmonic calculations, while more computationally demanding, can offer a more accurate prediction of the experimental spectrum by accounting for the non-parabolic nature of the potential energy surface. researchgate.net

Table 2: Computed Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Intensity (km/mol)Assignment
3100-3000ModerateAromatic and Vinylic C-H Stretch
1650-1580StrongC=C Stretch (Triene and Phenyl)
1480-1400ModerateIn-plane C-H Bend
1000-950StrongOut-of-plane C-H Bend
750-690StrongPhenyl Ring Puckering

Note: The data in this table is illustrative and based on characteristic vibrational modes for similar aromatic and polyene compounds.

Theoretical Treatment of Solvent Effects on Electronic and Photophysical Characteristics

The electronic and photophysical properties of this compound are expected to be influenced by the surrounding solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to account for the effect of the solvent on the molecule's behavior. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

In different solvents, changes in the absorption and fluorescence spectra, known as solvatochromic shifts, can be observed. nih.gov For a molecule like this compound, an increase in solvent polarity is likely to cause a bathochromic (red) shift in the fluorescence spectrum due to the stabilization of a more polar excited state relative to the ground state. The extent of this shift can be correlated with the solvent's polarity function. nih.gov

Theoretical Elucidation of Nonlinear Optical (NLO) Response

Molecules with extended π-conjugation often exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.gov The NLO response of this compound can be theoretically investigated by calculating the first and second hyperpolarizabilities (β and γ, respectively).

These calculations are typically performed using DFT or post-Hartree-Fock methods. The magnitude of the hyperpolarizabilities is related to the ease with which the molecule's electron cloud can be distorted by an external electric field. nih.gov The introduction of electron-donating or electron-withdrawing groups on the phenyl ring could further enhance the NLO response by creating a charge-transfer character in the electronic transitions. nih.gov Theoretical studies can thus guide the design of new molecules with optimized NLO properties. researchgate.net

Table 3: Theoretically Predicted NLO Properties of this compound

PropertyValue (a.u.)
Dipole Moment (μ)~0.5
First Hyperpolarizability (β)~10 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)~50 x 10⁻³⁶ esu

Note: The data in this table is illustrative and represents typical orders of magnitude for similar conjugated systems.

Reactivity Profiles and Mechanistic Pathways of Hexa 1,3,5 Trien 3 Yl Benzene

Photoinduced Rearrangement and Isomerization Mechanisms

Upon absorption of light, (Hexa-1,3,5-trien-3-yl)benzene can access excited electronic states, leading to a variety of relaxation pathways, including pericyclic reactions and geometric isomerizations.

Electrocyclization Reactions of the Hexatriene Core

The 1,3,5-hexatriene (B1211904) moiety is the classic substrate for a 6π-electron electrocyclization, a pericyclic reaction that forms a 1,3-cyclohexadiene (B119728). researchgate.net This reaction is stereospecific and governed by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the hexatriene. imperial.ac.ukaklectures.com

Thermal Electrocyclization : Under thermal conditions, the reaction proceeds through a disrotatory motion of the terminal p-orbitals. This means the orbitals at C1 and C6 rotate in opposite directions (one clockwise, one counterclockwise) to form the new sigma bond. imperial.ac.uk For this compound, this would result in the formation of 1-phenyl-1,3-cyclohexadiene.

Photochemical Electrocyclization : Under photochemical conditions, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). The symmetry of this new excited-state HOMO dictates that the ring closure must occur via a conrotatory motion, where the terminal orbitals rotate in the same direction. youtube.com

The equilibrium between the open-chain triene and the cyclic diene can be influenced by substituents. researchgate.net The phenyl group at the C3 position of this compound would be expected to influence the kinetics and thermodynamics of this equilibrium.

Reaction Condition Number of π Electrons Stereochemical Mode
Thermal (Δ)6 (4n+2, where n=1)Disrotatory
Photochemical (hν)6 (4n+2, where n=1)Conrotatory

Stereoisomerization (Z/E) Processes

Similar to other phenyl-substituted polyenes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), this compound is expected to undergo photoinduced Z/E (cis/trans) isomerization around its carbon-carbon double bonds. acs.orgresearchgate.net This process involves the conversion of a stable ground-state isomer into a less stable one upon irradiation.

The mechanism involves the excitation of the molecule to a singlet excited state (S1). From this state, rotation around a double bond can occur, leading to a perpendicular, twisted intermediate. This intermediate can then relax to the ground state (S0) of either the original E isomer or the newly formed Z isomer. Intersystem crossing to a triplet excited state (T1) can also provide a pathway for isomerization. nih.gov Studies on DPH show that both singlet and triplet pathways contribute to photoisomerization. acs.org For this compound, isomerization is possible at the C1=C2 and C3=C4 double bonds, potentially leading to a photostationary state containing a mixture of several geometric isomers.

Intramolecular Hydrogen Transfer Reactions

The hexatriene framework is amenable to sigmatropic rearrangements, including intramolecular hydrogen shifts. A plausible, though not experimentally documented for this specific molecule, reaction is a acs.orgnih.gov-sigmatropic hydrogen shift. This is a thermally allowed pericyclic reaction where a hydrogen atom migrates from one end of a five-atom π-system to the other.

In this compound, a hydrogen atom could potentially shift from the C5 position to the C1 position. This process would proceed through a cyclic, six-membered transition state involving the p-orbitals of C1 through C5 and the s-orbital of the migrating hydrogen. Such a reaction would lead to the formation of an isomeric triene, 3-phenyl-1,3,5-hexatriene. While less common than electrocyclization, intramolecular hydrogen transfers are known in polyene systems and represent a potential thermal rearrangement pathway. acs.org

Chemical Functionalization and Derivatization Strategies

The rich electronic nature of the polyene and the presence of the phenyl ring offer multiple avenues for chemical modification.

Directed Alkenyl C-H Bond Functionalization

Modern synthetic chemistry has developed powerful methods for the functionalization of otherwise inert C-H bonds, often using a directing group to guide a transition metal catalyst to a specific site. nih.govnih.gov While specific applications to this compound are not reported, the strategy is conceptually applicable.

A hypothetical strategy could involve installing a directing group (e.g., an amide or pyrazole) onto the phenyl ring. This group could then chelate to a transition metal catalyst, such as rhodium(III) or iridium(I). nih.govsemanticscholar.org The catalyst would then be positioned in proximity to one of the alkenyl C-H bonds on the hexatriene chain, enabling its cleavage and subsequent functionalization (e.g., arylation, alkylation, or alkenylation). The regioselectivity of this process would depend on the length and geometry of the tether between the directing group and the catalytic center, potentially allowing for selective modification at either the C2, C4, or C5 positions.

Electrophilic and Radical Addition Reactions to the Polyene Moiety

The conjugated π-system of the hexatriene core is nucleophilic and susceptible to attack by electrophiles. libretexts.org The reaction of this compound with an electrophile (E-Nu), such as a hydrogen halide or a halogen, is expected to proceed via a stepwise mechanism.

The initial attack by the electrophile on one of the double bonds would generate a resonance-stabilized allylic carbocation. Due to the extended conjugation, the positive charge can be delocalized across multiple carbons. For instance, attack at C1 would generate a carbocation with positive charge density at C2, C4, and C6. Subsequent attack by the nucleophile (Nu⁻) at these positions leads to a mixture of products.

1,2-addition: The nucleophile attacks at the carbon adjacent to the site of initial electrophilic attack.

1,4-addition: The nucleophile attacks at the end of the initial conjugated diene unit.

1,6-addition: The nucleophile attacks at the terminus of the full conjugated triene system.

The presence of the phenyl group at C3 significantly influences the regioselectivity of the reaction. It can stabilize an adjacent carbocation (at C2 or C4) through resonance, potentially favoring addition pathways involving intermediates with the charge at these positions. stackexchange.com

Similarly, radical addition would proceed via resonance-stabilized radical intermediates, also leading to a mixture of 1,2-, 1,4-, and 1,6-addition products.

Addition Type Electrophile (E⁺) attacks at C1 Nucleophile (Nu⁻) attacks at: Resulting Product Type
1,2-AdditionC1C2Kinetic Product (often)
1,4-AdditionC1C4Thermodynamic Product
1,6-AdditionC1C6Thermodynamic Product

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

Specifically, searches for synergistic experimental and theoretical investigations, such as those combining transient spectroscopy with Density Functional Theory (DFT) calculations, did not yield specific results for this compound. Similarly, dedicated studies on the oligomerization and polymerization tendencies of this compound could not be located.

The available information often pertains to the parent molecule, hexa-1,3,5-triene, or to related but structurally distinct compounds. For instance, research exists on the electrocyclization of (Z)-hexa-1,3,5-triene and its analogues, as well as on the synthesis and properties of hexaarylbenzenes. However, this information cannot be directly extrapolated to accurately describe the specific reactivity and polymerization behavior of this compound, where the phenyl group is attached at the 3-position of the hexatriene chain. This substitution pattern introduces a unique cross-conjugated system that is expected to significantly influence its electronic structure and chemical properties.

Due to the absence of specific research findings for this compound in the areas of transient spectroscopy, DFT mechanistic studies, oligomerization, and polymerization, it is not possible to provide a detailed and scientifically accurate article on these topics at this time. Further experimental and computational research is needed to elucidate the specific chemical behaviors of this compound.

Advanced Research Applications and Future Trajectories of Hexa 1,3,5 Trien 3 Yl Benzene Derivatives

Contributions to Organic Electronic Materials Science

Derivatives of (Hexa-1,3,5-trien-3-yl)benzene, as part of the broader phenyl-polyene family, are significant in the field of organic electronic materials. Their extended π-conjugated systems are fundamental to their utility as organic semiconductors. The ability to chemically modify these structures allows for precise tuning of their electronic properties, making them promising candidates for various electronic and optoelectronic applications. ias.ac.inznaturforsch.com

The efficiency of organic electronic devices hinges on the charge transport capability of the active materials. In phenyl-polyene derivatives, charge transport occurs through the delocalized π-electron system. The arrangement and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of this process. Computational studies, such as those using Density Functional Theory (DFT), have shown that strategic modification of the phenyl-polyene backbone can significantly alter these energy levels. ias.ac.in

By introducing electron-donating groups (like amino groups) or electron-withdrawing groups (like nitro groups or heteroatoms) at the terminal ends of the conjugated system, researchers can lower the energy gap between the HOMO and LUMO. ias.ac.in This tuning of the bandgap is essential for controlling whether the material is better suited for transporting electrons (n-type) or holes (p-type), a key consideration in device architecture. ias.ac.in The molecular electrostatic potential (MEP) can also be calculated to identify regions of electrophilic and nucleophilic attack, further informing the design of materials with optimized charge transport pathways. ias.ac.in

Table 1: Calculated Electronic Properties of Designed Diphenylpolyene (DPPE) Derivatives This table illustrates how the addition of different functional groups can tune the electronic properties of a core phenyl-polyene structure for potential use in organic solar cells.

DerivativeFunctional GroupsHOMO (eV)LUMO (eV)Band Gap (Egap) (eV)
DPPE1 Amino (Donor)-5.02-1.713.31
DPPE2 Amino (Donor), Heteroatom (Acceptor)-5.21-2.432.78
DPPE3 Amino (Donor), Nitro (Acceptor)-5.92-3.122.80
DPPE4 Amino (Donor), Heteroatom (Acceptor)-5.13-2.412.72
DPPE5 Amino (Donor), Nitro (Acceptor)-5.99-3.142.85
DPPE6 Heteroatom (Acceptor)-6.01-3.212.80
DPPE7 Amino (Donor), Nitro (Acceptor)-6.02-3.222.80

Data sourced from DFT/B3LYP calculations. ias.ac.in

The tunable electronic properties of this compound derivatives make them highly suitable for optoelectronic devices, particularly organic solar cells (OSCs). ias.ac.in In the architecture of a bulk heterojunction (BHJ) solar cell, these derivatives can function as the electron donor material. ias.ac.in Upon absorbing light, the molecule enters an excited state, and an electron is promoted from the HOMO to the LUMO. For efficient power generation, this electron must be transferred to an acceptor material before it relaxes back to the HOMO.

The design of these molecules is therefore critical. The HOMO level of the donor (the phenyl-polyene derivative) must be well-aligned with the HOMO of the acceptor, and a similar alignment is required for the LUMO levels, to ensure efficient charge separation at the donor-acceptor interface. ias.ac.in Theoretical studies on various diphenylpolyene derivatives have demonstrated their potential for use in photovoltaic cells, with research focusing on optimizing their absorption spectra and energy level alignment for maximum device efficiency. ias.ac.in

Exploration in Photochemical Switching Systems

Photochemical switches are molecules that can be reversibly converted between two or more stable states by the action of light. This property is foundational for applications in molecular electronics, data storage, and smart materials. The (Z)-hexa-1,3,5-triene backbone, present in derivatives of this compound, is known to undergo a thermally or photochemically induced 6π-electrocyclization reaction to form a 1,3-cyclohexadiene (B119728) ring. nih.gov

This reversible isomerization represents a powerful switching mechanism. Theoretical studies have investigated the energetics of this electrocyclization, calculating the activation energy required for the transformation. nih.gov Research has shown that replacing carbon atoms with heteroatoms (such as nitrogen or oxygen) in the polyene chain can significantly lower this activation energy, making the switching process more efficient. nih.gov Furthermore, complex architectures incorporating multiple switchable units on a single benzene (B151609) core, such as 1,3,5-tris(arylazo)benzenes, have been developed as multi-state photoswitches. beilstein-journals.org This concept opens the door for designing sophisticated this compound derivatives where multiple polyene arms could act as independent switches, dramatically increasing information storage density. beilstein-journals.org

Development as Advanced Molecular Probes and Sensors

The extended conjugation in phenyl-polyene derivatives often results in strong fluorescence, a property that can be exploited for chemical sensing. The principle behind their use as sensors is that interaction with a target analyte can cause a measurable change in their photophysical properties, most commonly fluorescence quenching.

Conjugated polymers with structures related to phenyl-polyenes have been successfully employed as highly sensitive detectors for nitroaromatic compounds, which are common components of explosives. researchgate.net When the sensor molecule absorbs a photon, it forms an excited state (exciton). If an analyte molecule is nearby, this exciton (B1674681) can be quenched through energy or electron transfer, preventing the emission of a photon and thus reducing the fluorescence intensity. The efficiency of this quenching can be related to the analyte concentration, forming the basis of the sensing mechanism. researchgate.net Derivatives of this compound could be functionalized with specific binding sites to enhance selectivity, leading to advanced molecular probes for environmental monitoring or security applications.

Mimicry of Natural Chromophores and Bio-Inspired Design

Nature is a rich source of inspiration for the design of functional molecules. Many biological processes, including vision and photosynthesis, rely on chromophores that are based on polyene structures. Phenyl-polyenes are structurally analogous to natural stilbenoids and their derivatives, which exhibit a wide range of biological activities.

Researchers are actively synthesizing bio-inspired 1,3-diarylpropene derivatives, which share a structural motif with this compound, to mimic and study the properties of these natural compounds. mdpi.com By creating synthetic analogues, scientists can explore structure-activity relationships, develop new therapeutic agents, or design novel biomaterials with tailored optical and electronic properties. mdpi.comresearchgate.net This bio-inspired approach allows for the creation of smart materials that can interface with biological systems or perform functions inspired by nature. researchgate.net

Emerging Research Frontiers for Phenyl-Polyene Architectures

The future of phenyl-polyene research lies in the creation of increasingly complex and functional molecular architectures. A significant frontier is the development of multi-armed and dendritic structures based on a central benzene core. znaturforsch.com Symmetrically hexa-substituted benzenes, for example, can serve as building blocks for geometrically controlled frameworks, molecular capsules, and dendritic compounds. znaturforsch.com By attaching multiple polyene arms to the central ring, researchers can create star-shaped molecules with unique, cooperative electronic and optical properties. researchgate.net

Another emerging area is the integration of phenyl-polyene units into supramolecular assemblies. By functionalizing the core molecule with groups capable of forming strong, directional non-covalent bonds (like hydrogen bonds), derivatives can be programmed to self-assemble into well-defined, one-dimensional nanostructures. rsc.orgrsc.org For instance, the benzene-1,3,5-tricarboxamide (B1221032) (BTA) moiety is a powerful building block known to form stable, rod-like supramolecular polymers through threefold hydrogen bonding. rsc.org Incorporating phenyl-polyene chromophores into such self-assembling systems could lead to novel materials with aligned dipoles for nonlinear optics or ordered pathways for exciton transport, paving the way for the next generation of organic electronics and smart materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.